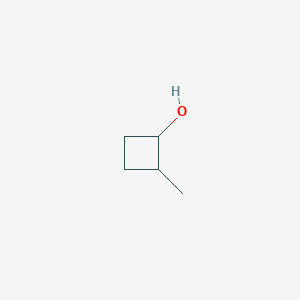

2-Methylcyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylcyclobutan-1-ol is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .

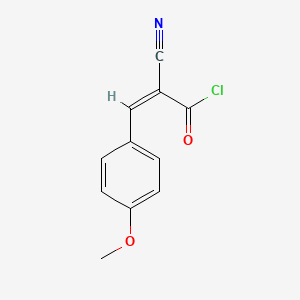

Molecular Structure Analysis

The molecular structure of 2-Methylcyclobutan-1-ol consists of a cyclobutanol ring with a methyl group attached . It has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis

2-Methylcyclobutan-1-ol has a density of 1.0±0.0 g/cm3, a boiling point of 122.3±0.0 °C at 760 mmHg, and a vapor pressure of 6.7±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±0.0 kJ/mol and a flash point of 39.6±0.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Constrained Molecules : Research focused on synthesizing rigid molecules with a benzo-fused bicyclo[3.2.0]heptane skeleton, where intramolecular [2+2] cycloaddition of styrylketene precursors was utilized. This led to the efficient production of cycloadducts and facilitated the opening of the four-membered ring in these compounds (Bonnaud et al., 2005).

Crystal Structure Analysis : The crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was reported, demonstrating its significance in medicinal chemistry due to its notable antibacterial effects (Sarı et al., 2002).

Vibrational Energy Distribution Studies : Investigations into the vibrational energy distribution of chemically activated methylcyclobutane and its isotopes were conducted. This study provided insights into collisional deactivation and energy partitioning in chemical activation systems (Simons & Mahone, 1985).

Catalysis and Reaction Mechanisms

Mechanistic Studies in Catalysis : Research explored the mechanism of methylenecyclobutane hydrogenation over supported metal catalysts using parahydrogen-induced polarization. This study contributed to understanding the formation of various reaction products in hydrogenation processes (Salnikov et al., 2022).

Investigation of Hydrogenolysis Reactions : The hydrogenolysis of methylcyclobutane on various metal films and catalysts was studied to understand the influence of metal, temperature, and hydrogen pressure on product distribution (Maire et al., 1965).

Pharmaceutical and Biological Applications

- Antiviral Agent Synthesis : Methylenecyclobutane analogues of nucleosides were synthesized, with one analogue demonstrating potent inhibitory effects on the replication of Epstein-Barr virus, showcasing potential antiviral applications (Wang et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Methylcyclobutan-1-ol is a chemical compound with the molecular formula C5H10O It is known to undergo dehydration reactions .

Mode of Action

The mode of action of 2-Methylcyclobutan-1-ol is primarily through its involvement in dehydration reactions. In these reactions, a molecule of water is eliminated, resulting in the formation of a double bond .

Biochemical Pathways

Its dehydration reaction suggests that it may be involved in pathways related to the formation of double bonds .

Result of Action

The result of the action of 2-Methylcyclobutan-1-ol is the formation of 1-methylcyclobut-1-ene through a dehydration reaction . This suggests that the compound may play a role in reactions involving the formation of double bonds.

Action Environment

The action of 2-Methylcyclobutan-1-ol can be influenced by various environmental factors. For instance, the dehydration reaction it undergoes may be affected by factors such as temperature and the presence of catalysts . .

Eigenschaften

IUPAC Name |

2-methylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPLFSASJVVSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylcyclobutan-1-ol | |

CAS RN |

1594-22-5 |

Source

|

| Record name | 2-methylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)